molecular formula C9H12N2O4S B13599839 3-((4-Aminophenyl)sulfonamido)propanoic acid

3-((4-Aminophenyl)sulfonamido)propanoic acid

Cat. No.: B13599839
M. Wt: 244.27 g/mol
InChI Key: BOTJQCGWLRDIML-UHFFFAOYSA-N
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Description

3-((4-Aminophenyl)sulfonamido)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound features a benzene ring conjugated to a propanoic acid, with an amino group and a sulfonamide group attached to the benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Aminophenyl)sulfonamido)propanoic acid typically involves the reaction of 4-aminobenzenesulfonamide with a suitable propanoic acid derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, followed by purification steps such as recrystallization to obtain the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps like solvent extraction, distillation, and crystallization to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-((4-Aminophenyl)sulfonamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-((4-Aminophenyl)sulfonamido)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Aminophenyl)sulfonamido)propanoic acid involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and ion balance in tissues. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby affecting various physiological processes .

Comparison with Similar Compounds

Comparison:

This detailed overview provides a comprehensive understanding of 3-((4-Aminophenyl)sulfonamido)propanoic acid, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

3-[(4-aminophenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C9H12N2O4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6,10H2,(H,12,13)

InChI Key

BOTJQCGWLRDIML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NCCC(=O)O

Origin of Product

United States

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